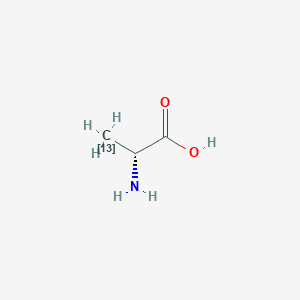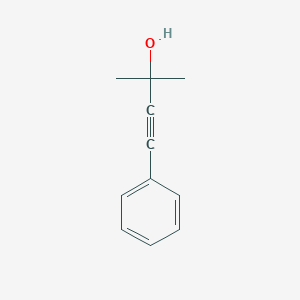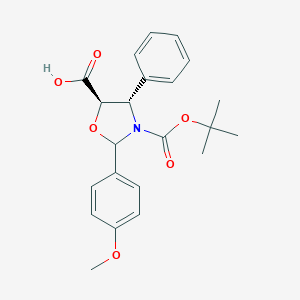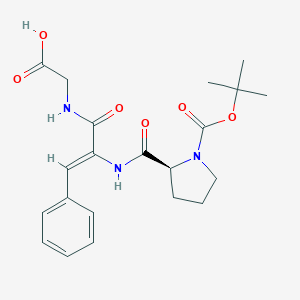
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine, commonly known as Boc-Pro-Phe-His-Gly-OH, is a peptide molecule that has gained significant attention in the field of scientific research due to its potential applications in drug design and development. This peptide is a combination of five amino acids, namely proline, phenylalanine, histidine, glycine, and tert-butylcarbonyl (Boc) protecting group. The Boc group is used to protect the N-terminal amine group of the peptide during synthesis.
作用機序
The mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is not fully understood. However, it is believed to exert its biological activities through interactions with specific receptors or enzymes in the body. For example, tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to bind to the opioid receptor, which is involved in pain management.
生化学的および生理学的効果
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to exhibit various biochemical and physiological effects. For example, it has been found to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been found to modulate the immune response, making it a potential candidate for immunomodulatory therapy.
実験室実験の利点と制限
One of the main advantages of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH in lab experiments is its high purity and stability. Additionally, it can be easily synthesized using SPPS, making it readily available for research purposes. However, one of the limitations of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is its relatively high cost compared to other peptides.
将来の方向性
There are several future directions for research on tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH. One potential area of research is the development of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH-based drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH and its interactions with specific receptors and enzymes in the body. Finally, research is needed to optimize the synthesis process of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH to reduce its cost and improve its yield.
合成法
The synthesis of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides, wherein the peptide is built one amino acid at a time on a solid support. The tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is added to the N-terminal amine group of the peptide during the synthesis process to protect it from unwanted reactions. After the synthesis is complete, the tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is removed using an appropriate deprotection reagent.
科学的研究の応用
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been extensively studied for its potential applications in drug design and development. It has been found to exhibit various biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to have a high affinity for certain receptors, making it a potential candidate for receptor-mediated drug delivery.
特性
CAS番号 |
129119-97-7 |
|---|---|
製品名 |
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
分子式 |
C21H27N3O6 |
分子量 |
417.5 g/mol |
IUPAC名 |
2-[[(Z)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H27N3O6/c1-21(2,3)30-20(29)24-11-7-10-16(24)19(28)23-15(18(27)22-13-17(25)26)12-14-8-5-4-6-9-14/h4-6,8-9,12,16H,7,10-11,13H2,1-3H3,(H,22,27)(H,23,28)(H,25,26)/b15-12-/t16-/m0/s1 |
InChIキー |
KFICWGRINAFFES-IRVMHKCDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
配列 |
PXG |
同義語 |
Boc-Pro-dehydro-Phe-Gly-OH tert-butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



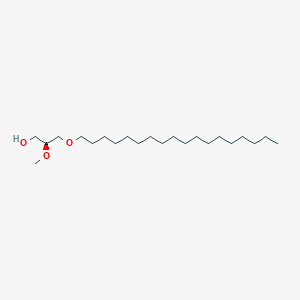
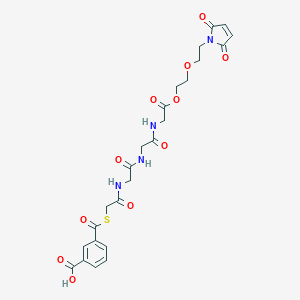
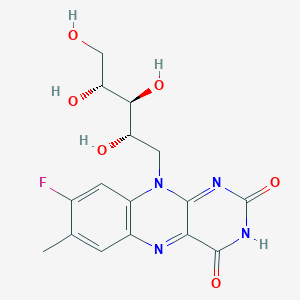
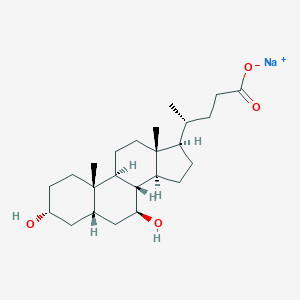
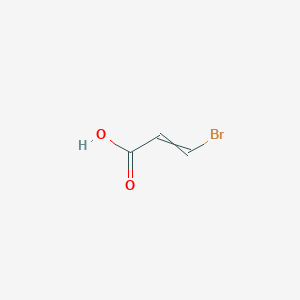
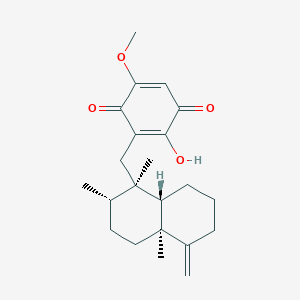
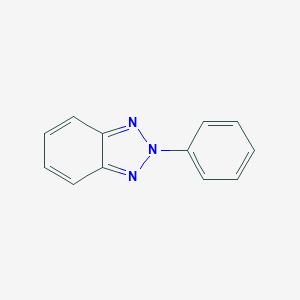
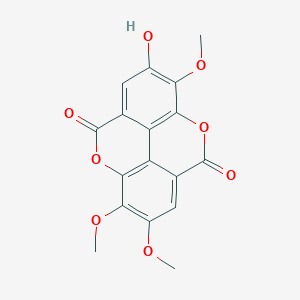
![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)


